Collagen(cattle skin) (9CI)

Catalog No.
S3357276
CAS No.
9064-67-9
M.F
C65H102N18O21
M. Wt
1471.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Collagen(cattle skin) (9CI)

CAS Number

9064-67-9

Product Name

Collagen(cattle skin) (9CI)

IUPAC Name

6-amino-2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[1-[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

Molecular Formula

C65H102N18O21

Molecular Weight

1471.6 g/mol

InChI

InChI=1S/C65H102N18O21/c1-4-36(2)55(81-51(88)34-72-61(99)45-18-13-29-83(45)64(102)42(22-25-54(92)93)76-48(85)31-68)63(101)74-37(3)56(94)70-32-50(87)77-44(30-38-14-6-5-7-15-38)60(98)78-39(16-8-10-26-66)57(95)71-33-49(86)75-41(21-24-53(90)91)59(97)79-40(20-23-47(69)84)58(96)73-35-52(89)82-28-12-19-46(82)62(100)80-43(65(103)104)17-9-11-27-67/h5-7,14-15,36-37,39-46,55H,4,8-13,16-35,66-68H2,1-3H3,(H2,69,84)(H,70,94)(H,71,95)(H,72,99)(H,73,96)(H,74,101)(H,75,86)(H,76,85)(H,77,87)(H,78,98)(H,79,97)(H,80,100)(H,81,88)(H,90,91)(H,92,93)(H,103,104)

InChI Key

WCTSASYOBIDUQP-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)CN

Origin

Type II collagen is a major component of articular cartilage, the smooth tissue that cushions bones at joints []. It provides tensile strength and structural integrity to cartilage. When type II collagen breaks down, it can contribute to the development of osteoarthritis, a degenerative joint disease [].

Significance

Type II collagen fragments can be used as research tools for several purposes:

  • Studying cartilage breakdown: Researchers can use these fragments to investigate the enzymes and processes involved in collagen degradation in osteoarthritis [].
  • Developing diagnostic tests: Specific fragments may serve as markers for early detection of joint damage [].
  • Vaccine development: Fragments can be used to create vaccines that might prevent the immune system from attacking healthy type II collagen, potentially slowing or preventing osteoarthritis.

Molecular Structure Analysis

  • Triple helix: Native type II collagen consists of three polypeptide chains twisted into a triple helix, a unique structure providing its strength. Fragments may retain some of this helical structure depending on their size.
  • Hydroxyproline: Type II collagen is rich in the amino acid hydroxyproline, which contributes to its stability and rigidity. Fragments are likely to contain hydroxyproline as well.

Chemical Reactions Analysis

There is no widely described method for synthesizing specific type II collagen fragments. However, researchers can isolate them from enzymatic digestion of type II collagen or through recombinant DNA technology [].

The breakdown of type II collagen fragments can occur through enzymatic processes involving enzymes like collagenase, which cleave peptide bonds in the collagen molecule [].


Physical And Chemical Properties Analysis

  • Solubility: Fragments are likely to be soluble in water or aqueous buffers containing salts, similar to other small peptides.
  • Stability: The stability depends on factors like fragment size, amino acid composition, and presence of stabilizing modifications. Generally, smaller fragments might be less stable than larger ones.

The mechanism of action of type II collagen fragments depends on the specific research application. Here are two potential mechanisms:

  • Immune response modulation: In vaccine development, type II collagen fragments might induce immune tolerance, preventing the immune system from attacking healthy type II collagen in the body.
  • Signaling pathways: Fragments might interact with specific cell receptors, triggering signaling pathways that influence cartilage metabolism or inflammation []. However, more research is needed to elucidate these pathways.
  • Immunogenicity: In some cases, fragments might trigger an unwanted immune response, although the risk is likely low.
  • Source: Fragments derived from animal sources might carry the risk of transmitting diseases if not properly purified [].

Biomarkers of Cartilage Degradation

Certain fragments of type II collagen released during cartilage breakdown can serve as biomarkers for diagnosing and monitoring osteoarthritis, a degenerative joint disease. Two commonly used fragments include:

  • CTX-II (C-Terminal telopeptide of type II collagen)

    This fragment is released by enzymes that degrade collagen. Increased levels of CTX-II in blood or synovial fluid (fluid in joints) indicate ongoing cartilage breakdown .

  • Helix-II fragment

    This fragment originates from a specific region of the type II collagen molecule. Its presence in biological fluids can also indicate cartilage degradation, potentially through different enzymatic pathways compared to CTX-II .

Investigating Cartilage Metabolism

Researchers can utilize type II collagen fragments to study the mechanisms involved in cartilage formation and breakdown. By analyzing the breakdown products or using them in cell culture experiments, scientists can gain insights into:

  • Enzymatic activity

    Studying how specific enzymes cleave type II collagen fragments can help identify potential therapeutic targets for osteoarthritis .

  • Chondrocyte function

    Chondrocytes are the cells that build and maintain cartilage. Studying how type II collagen fragments interact with chondrocytes can reveal their role in cartilage health and disease processes.

Development of Diagnostic Tools

Specific type II collagen fragments can be used to develop immunoassays for detecting autoimmune diseases like rheumatoid arthritis. These fragments can act as antigens (molecules that trigger immune responses) and help identify the presence of antibodies targeting type II collagen, a hallmark of the disease .

Involving Collagen(cattle skin) (9CI) include hydrolysis and cross-linking. Hydrolysis can occur through enzymatic or chemical means, breaking down the collagen into smaller peptides or gelatin. This process is essential for creating hydrolyzed collagen supplements that are more easily absorbed by the body . Cross-linking reactions contribute to the stability of collagen fibers, enhancing their mechanical strength and resistance to degradation.

Collagen(cattle skin) (9CI) exhibits several biological activities that are beneficial for human health. It supports skin elasticity and hydration, reduces wrinkles, and promotes wound healing. Additionally, bovine collagen has been shown to aid in joint health by reducing symptoms of osteoarthritis and improving bone density . Its bioactive peptides may also have anti-inflammatory properties, further contributing to its therapeutic potential.

The synthesis of Collagen(cattle skin) (9CI) typically involves the following methods:

  • Extraction: Collagen is extracted from cattle skin through processes that often include boiling or enzymatic digestion.
  • Hydrolysis: The extracted collagen can be hydrolyzed chemically or enzymatically to produce smaller peptides.
  • Purification: The hydrolyzed collagen is purified to remove impurities and enhance its bioavailability.
  • Drying: The final product may be dried into powder form for use in supplements or food products .

Research indicates that Collagen(cattle skin) (9CI) interacts positively with various biological systems. Studies have shown that its peptides can stimulate fibroblast proliferation and enhance collagen synthesis in the dermis, leading to improved skin texture and elasticity . Additionally, it may interact with other proteins in the extracellular matrix, contributing to tissue repair mechanisms.

Several compounds are similar to Collagen(cattle skin) (9CI), each possessing unique properties:

CompoundSourceMain Type(s)Unique Features
Collagen Type IICartilage (chicken)Type IIPrimarily supports joint health
Marine CollagenFishType I & IIHigher absorption rate than bovine
GelatinBovine/PorcineDenatured collagenUsed primarily as a food additive
Collagen from PigskinPigType ISimilar applications as bovine collagen
Hydrolyzed Fish CollagenFishType IOften marketed for beauty supplements

Collagen(cattle skin) (9CI) stands out due to its high concentrations of Type I and III collagen, which are particularly beneficial for skin health and structural support . Its cost-effectiveness and availability make it a preferred choice in many applications compared to marine or porcine sources.

XLogP3

-12.2

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

19

Exact Mass

1470.74669233 g/mol

Monoisotopic Mass

1470.74669233 g/mol

Heavy Atom Count

104

Dates

Modify: 2023-08-19

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